An In-depth Technical Guide to the Chemical Properties of N-(2,3-dichlorophenyl)maleimide
An In-depth Technical Guide to the Chemical Properties of N-(2,3-dichlorophenyl)maleimide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2,3-dichlorophenyl)maleimide is a significant organic compound that garners considerable interest within the realms of medicinal chemistry and materials science. As a derivative of maleimide, it possesses a highly reactive electrophilic double bond, making it a valuable tool for covalent modifications of biomolecules, particularly through Michael addition reactions with thiols. The presence of the 2,3-dichlorophenyl group imparts specific steric and electronic properties that can modulate its reactivity and confer unique characteristics to its derivatives. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of N-(2,3-dichlorophenyl)maleimide, with a particular focus on its relevance to drug development.
Physicochemical Properties
The physicochemical properties of N-(2,3-dichlorophenyl)maleimide are foundational to its application in chemical synthesis and drug design. A summary of its key properties is presented in the table below. It is important to note that while some of these properties are experimentally determined and reported in the literature, others are estimated based on the behavior of structurally similar N-aryl maleimides due to a lack of specific experimental data for this particular compound.
| Property | Value | Source/Method |
| Molecular Formula | C₁₀H₅Cl₂NO₂ | - |
| Molecular Weight | 242.06 g/mol | - |
| CAS Number | 3876-05-9 | - |
| Appearance | Expected to be a crystalline solid | Based on similar N-aryl maleimides |
| Melting Point | 199-205 °C | [1] |
| Boiling Point | > 300 °C (Predicted) | Prediction based on related compounds |
| Solubility | Likely soluble in polar aprotic solvents such as DMF and DMSO; sparingly soluble in alcohols like ethanol.[2] | Inferred from behavior of similar compounds |
| Stability | Stable under standard laboratory conditions. Should be stored in a cool, dry place away from light and moisture.[3] | General recommendation for N-aryl maleimides |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the dichlorophenyl ring and the vinylic protons of the maleimide ring. The aromatic protons will likely appear as a multiplet in the range of δ 7.0-7.8 ppm. The two equivalent vinylic protons of the maleimide ring are expected to produce a singlet at approximately δ 6.8-7.0 ppm.
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¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbons, the vinylic carbons of the maleimide, and the carbons of the dichlorophenyl ring. The carbonyl carbons are expected to resonate around δ 169-171 ppm. The vinylic carbons should appear in the region of δ 134-135 ppm. The aromatic carbons will show a series of signals between δ 120-140 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of N-(2,3-dichlorophenyl)maleimide will be characterized by strong absorption bands corresponding to the carbonyl groups of the imide ring. Key expected vibrational frequencies include:
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C=O stretching (asymmetric): ~1770-1790 cm⁻¹
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C=O stretching (symmetric): ~1700-1720 cm⁻¹
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C=C stretching (maleimide): ~1590-1610 cm⁻¹
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C-N stretching: ~1350-1450 cm⁻¹
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C-Cl stretching: ~700-850 cm⁻¹
Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. For N-(2,3-dichlorophenyl)maleimide, the molecular ion peak would be expected at m/z 241, with isotopic peaks at m/z 243 and 245 due to the presence of two chlorine atoms.
Synthesis of N-(2,3-dichlorophenyl)maleimide
The synthesis of N-(2,3-dichlorophenyl)maleimide typically follows a two-step procedure common for the preparation of N-substituted maleimides.[2] This involves the initial formation of a maleamic acid intermediate, followed by cyclodehydration.
Experimental Protocol
Step 1: Synthesis of N-(2,3-Dichlorophenyl)maleamic Acid
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In a round-bottom flask, dissolve 2,3-dichloromaleic anhydride in a suitable solvent such as diethyl ether or acetone at room temperature.
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Slowly add an equimolar amount of 2,3-dichloroaniline to the solution with stirring.
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Continue stirring at room temperature for 1-2 hours. The maleamic acid intermediate will precipitate out of the solution.
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Collect the precipitate by vacuum filtration, wash with cold solvent, and dry under vacuum.
Causality: The reaction between the anhydride and the amine is a nucleophilic acyl substitution. The amine attacks one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring to form the corresponding amic acid. This reaction is typically fast and proceeds in high yield at room temperature.
Step 2: Synthesis of N-(2,3-Dichlorophenyl)maleimide
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Suspend the dried N-(2,3-dichlorophenyl)maleamic acid in acetic anhydride.
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Add a catalytic amount of anhydrous sodium acetate.
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Heat the mixture gently (e.g., on a water bath) with stirring until the solid dissolves and the color of the solution changes.
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Cool the reaction mixture to room temperature and then pour it into ice-water with vigorous stirring.
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The N-(2,3-dichlorophenyl)maleimide will precipitate as a solid.
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Collect the product by vacuum filtration, wash thoroughly with water, and dry.
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The crude product can be purified by recrystallization from a suitable solvent like ethanol or cyclohexane.
Causality: Acetic anhydride acts as a dehydrating agent, promoting the intramolecular cyclization of the maleamic acid to form the five-membered imide ring. Sodium acetate acts as a base to facilitate the reaction. The product is precipitated in water as it is generally insoluble in aqueous media.
Reactivity: The Michael Addition
The key to the utility of N-(2,3-dichlorophenyl)maleimide in bioconjugation and drug development is the reactivity of its carbon-carbon double bond. This double bond is electron-deficient due to the adjacent electron-withdrawing carbonyl groups, making it an excellent Michael acceptor.
The most important reaction of maleimides in a biological context is the Michael addition of a thiol (from a cysteine residue in a protein, for example) to form a stable thioether bond. This reaction is highly chemoselective for thiols over other nucleophilic functional groups like amines under physiological conditions (pH 6.5-7.5).[4]
Protocol for Thiol-Maleimide Conjugation
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Dissolve the protein or peptide containing a free thiol group in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a pH between 6.5 and 7.5.
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Prepare a stock solution of N-(2,3-dichlorophenyl)maleimide in a water-miscible organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
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Add the maleimide solution to the protein solution in a slight molar excess (typically 5-20 fold).
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Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight.
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The progress of the reaction can be monitored by techniques such as LC-MS.
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Remove the excess unreacted maleimide by dialysis or size-exclusion chromatography.
Causality: The reaction is most efficient at a pH where a significant portion of the thiol is in its deprotonated thiolate form, which is the active nucleophile. At pH values above 7.5, the competing reaction with amines (e.g., lysine residues) can become more significant. The use of an organic co-solvent is often necessary to ensure the solubility of the maleimide derivative.
Applications in Drug Development
The N-(2,3-dichlorophenyl) moiety is a common structural feature in a number of pharmacologically active compounds, particularly those targeting dopamine receptors. Specifically, the N-(2,3-dichlorophenyl)piperazine fragment is a well-established pharmacophore for dopamine D3 receptor antagonists.[2][5] These antagonists are of interest for the treatment of various neurological and psychiatric disorders, including substance abuse.
The role of the N-(2,3-dichlorophenyl)maleimide in this context is likely as a reactive linker or a synthetic intermediate. The maleimide group provides a convenient handle for covalently attaching the dichlorophenyl-containing pharmacophore to other molecules, such as:
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Carrier proteins: To generate immunogens for antibody production.
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Fluorescent probes or affinity labels: To study receptor binding and localization.
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Larger drug delivery systems: To create targeted drug conjugates.
While direct evidence of N-(2,3-dichlorophenyl)maleimide itself being a final drug candidate is limited, its utility as a building block in the synthesis of more complex and targeted therapeutic agents is clear. The stability of the thioether bond formed from the maleimide-thiol reaction is a critical factor in the design of antibody-drug conjugates (ADCs), where the linker must be stable in circulation but may be designed to be cleaved at the target site.[4]
Safety and Handling
Conclusion
N-(2,3-dichlorophenyl)maleimide is a versatile chemical entity with significant potential in drug development and chemical biology. Its well-defined physicochemical properties, predictable spectroscopic signature, and, most importantly, the specific reactivity of the maleimide group, make it a valuable tool for researchers. The ability to selectively and stably conjugate the dichlorophenyl moiety to biomolecules opens up numerous avenues for the design and synthesis of novel therapeutics and research probes. As our understanding of targeted drug delivery and covalent inhibitors grows, the strategic application of compounds like N-(2,3-dichlorophenyl)maleimide will undoubtedly continue to play a crucial role in advancing the field of medicinal chemistry.
References
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Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. MDPI. [Link]
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Newman, A. H., et al. (2003). N-(4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl, butenyl and butynyl)arylcarboxamides as novel dopamine D(3) receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 13(13), 2179–2183. [Link]
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Christie, R. J., et al. (2015). Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides. Journal of Controlled Release, 220(Pt B), 660–670. [Link]
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ICH. Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]
-
The Royal Society of Chemistry. Supplementary Information. [Link]
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NIST. N-(2-Chlorophenyl)-maleimide. [Link]
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SpectraBase. N-(2,4-DICHLOROPHENYL)MALEIMIDE. [Link]
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Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. [Link]
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FDA. Q1 Stability Testing of Drug Substances and Drug Products. [Link]
